molecular formula C11H11ClN2 B8593157 6-Chloro-4-((1-methylcyclopropyl)ethynyl)pyridin-3-amine

6-Chloro-4-((1-methylcyclopropyl)ethynyl)pyridin-3-amine

Cat. No.: B8593157
M. Wt: 206.67 g/mol
InChI Key: GANJRLOHJKAPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-((1-methylcyclopropyl)ethynyl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H11ClN2 and its molecular weight is 206.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

6-chloro-4-[2-(1-methylcyclopropyl)ethynyl]pyridin-3-amine

InChI

InChI=1S/C11H11ClN2/c1-11(4-5-11)3-2-8-6-10(12)14-7-9(8)13/h6-7H,4-5,13H2,1H3

InChI Key

GANJRLOHJKAPRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C#CC2=CC(=NC=C2N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-4-iodopyridin-3-amine (7.0 g, 28 mmol) in Et3N (100 mL) was added 1-ethynyl-1-methyl-cyclopropane (11.0 g, 137 mmol), CuI (0.53 g, 2.8 mmol) and Pd(PPh3)2Cl2 (1.9 g, 2.8 mmol) under N2 atmosphere. The mixture was refluxed overnight and quenched with H2O (100 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and purified by chromatography on silica gel (3% EtOAc in Petroleum ether as eluant) to afford 6-chloro-4-((1-methylcyclopropyl)ethynyl)pyridin-3-amine (3.0 g, 53%). 1H-NMR (CDCl3, 300 MHz) δ 7.84 (s, 1H), 7.08 (s, 1H), 4.11 (br s, 2H), 1.37 (s, 3H), 1.03 (t, J=2.4, 2 H) 0.76 (t, J=2.4, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.53 g
Type
catalyst
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One

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